Kv1.3 Potassium Channel Blockade Potency vs. In-Class Compounds
In a systematic evaluation of 3-alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones, 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one was identified as the most potent Kv1.3 channel blocker among all furocoumarins tested, achieving a half-blocking concentration (IC50) of 0.7 μM [1]. This value represents the maximal potency achievable within this specific furocoumarin scaffold under the tested conditions, establishing a benchmark that other 3-aryl and 3-alkyl substituted derivatives in the same series failed to surpass [1].
| Evidence Dimension | Kv1.3 potassium channel blockade (half-blocking concentration) |
|---|---|
| Target Compound Data | IC50 = 0.7 μM |
| Comparator Or Baseline | All other 3-alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones tested in the same study (exact congener data not individually disclosed; compound identified as the most potent) |
| Quantified Difference | Maximal potency in series; lower IC50 than all other tested derivatives |
| Conditions | L-929 mouse fibroblasts stably transfected with mKv1.3; whole-cell patch clamp electrophysiology |
Why This Matters
Kv1.3 is a validated therapeutic target for autoimmune disorders including multiple sclerosis, rheumatoid arthritis, and psoriasis, and potency at sub-micromolar concentrations provides a defined reference point for structure-activity relationship optimization in medicinal chemistry campaigns.
- [1] Wernekenschnieder A, Körner P, Hänsel W. 3-Alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones as blockers of the voltage-gated potassium channel Kv1.3. Pharmazie. 2004;59(4):319-320. PMID: 15125582. View Source
